BenchChemオンラインストアへようこそ!

3-Ketosphinganine

Sphingolipid metabolism Autophagy induction Cancer cell biology

This is the direct product of serine palmitoyltransferase (SPT) and the sole metabolic entry point to 3-keto-dihydroceramides. Unlike sphinganine, it uniquely reports on SPT inhibition, fumonisin B1 activity, and KDSR-dependent autophagy induction. Procure as an authentic chromatographic standard for LC-MS/MS assay calibration and pharmacological biomarker validation. Available as a stabilized hydrochloride salt for research use.

Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
CAS No. 16105-69-4
Cat. No. B108631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ketosphinganine
CAS16105-69-4
Synonyms(+-)-isomer of ketodihydrosphingosine
(S)-isomer of ketodihydrosphingosine
1-hydroxy-2-amino-3-oxo-octadecane
3-ketodihydrosphingosine
3-ketosphinganine
ketodihydrosphingosine
Molecular FormulaC18H37NO2
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)C(CO)N
InChIInChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3/t17-/m0/s1
InChIKeyKBUNOSOGGAARKZ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ketosphinganine (CAS 16105-69-4): Core Identity and Pathway Positioning for Sphingolipid Research


3-Ketosphinganine (CAS 16105-69-4; also known as 3-ketodihydrosphingosine, KDHS, or 3-dehydrosphinganine) is a long-chain sphingoid base with the molecular formula C18H37NO2 and a monoisotopic mass of 299.2824 Da [1][2]. It belongs to the class of beta-hydroxy ketones [2] and functions as the obligatory first intermediate in the de novo biosynthesis of all sphingolipids, formed via the condensation of L-serine and palmitoyl-CoA by the rate-limiting enzyme serine palmitoyltransferase (SPT; EC 2.3.1.50) [3]. Its primary metabolic fate is NADPH-dependent reduction by 3-ketodihydrosphingosine reductase (KDSR; EC 1.1.1.102) to yield sphinganine (dihydrosphingosine), the immediate precursor for dihydroceramide and subsequent complex sphingolipids [3][4]. Unlike downstream sphingoid bases, 3-ketosphinganine resides at a unique metabolic branchpoint where it may alternatively undergo direct N-acylation by ceramide synthases, producing 3-keto-dihydroceramides and thereby diverting flux away from the canonical sphinganine pathway [5]. This dual-fate property underpins its distinctive role as both a biosynthetic intermediate and a regulatory node in sphingolipid homeostasis, with implications for cytotoxicity, autophagy induction, and disease biomarker development [6].

Why 3-Ketosphinganine Cannot Be Replaced by Sphinganine or Other Sphingoid Bases in Experimental Systems


Substituting 3-ketosphinganine (CAS 16105-69-4) with its immediate downstream metabolite sphinganine (dihydrosphingosine) or other sphingoid bases fundamentally alters experimental outcomes due to three critical biochemical distinctions. First, 3-ketosphinganine possesses a C3 ketone group that renders it a substrate for a unique metabolic branchpoint: while sphinganine is exclusively N-acylated to dihydroceramide or phosphorylated to sphinganine-1-phosphate, 3-ketosphinganine can be either reduced to sphinganine via KDSR or directly N-acylated by ceramide synthases to form 3-keto-dihydroceramides, a pathway entirely unavailable to sphinganine [1][2]. Second, the two compounds exhibit fundamentally different cellular accumulation profiles and metabolic fates: exogenous 3-ketosphinganine treatment produces high-level accumulation of dihydrosphingolipids (including sphinganine, sphinganine-1-phosphate, and dihydroceramides) in cancer cells, whereas direct C1 O-phosphorylation or N-acylation of the intact 3-ketosphinganine molecule does not occur [3]. Third, the enzymatic machinery for their interconversion—specifically KDSR—is subject to distinct regulation in disease states and represents a therapeutic target independent of SPT [4]. Consequently, experiments designed to interrogate SPT activity, assess fumonisin B1 inhibition, or evaluate dihydrosphingolipid-mediated autophagy require 3-ketosphinganine specifically; substitution with sphinganine bypasses the SPT-catalyzed step entirely and precludes detection of 3-keto-dihydroceramide branchpoint flux, yielding incomplete or misleading mechanistic conclusions [3][5].

Quantitative Differentiation of 3-Ketosphinganine (CAS 16105-69-4) Versus Sphinganine and Other Sphingoid Bases


Metabolic Fate Divergence: 3-Ketosphinganine Generates High-Level Dihydrosphingolipid Accumulation While Remaining Unphosphorylated and Unacylated Intact

In HGC27, T98G, and U87MG cancer cell lines, treatment with 3-ketosphinganine (KSa) and its C4-dideuterated analog (d2KSa) resulted in robust accumulation of dihydrosphingolipids—specifically sphinganine (Sa), sphinganine-1-phosphate (Sa1P), and dihydroceramides (dhCer)—as quantified by LC-MS/MS. Critically, intact d2KSa was not detectably phosphorylated at C1 or N-acylated to form ketodihydrosphingolipids, demonstrating that the metabolic route to dihydrosphingolipids proceeds exclusively through prior reduction of 3-ketosphinganine to sphinganine by KDSR [1]. This contrasts sharply with sphinganine itself, which when supplied exogenously is directly N-acylated or phosphorylated without requiring a reductive step. The time-course of autophagy induction (monitored via LC3-II accumulation and p62 degradation) correlated temporally with elevations in Sa, Sa1P, and dhCer, identifying these downstream metabolites—not the parent 3-ketosphinganine—as the proximate autophagy mediators [1].

Sphingolipid metabolism Autophagy induction Cancer cell biology

SPT Substrate Specificity: 3-Ketosphinganine Production Exhibits Strong Preference for Palmitoyl-CoA (C16) Over Stearoyl-CoA (C18)

In rat cerebellar granule cells, 3-ketosphinganine synthase (SPT) activity was measured using radioactive L-[3H]serine with either palmitoyl-CoA (yielding C18-3-ketosphinganine) or stearoyl-CoA (yielding C20-3-ketosphinganine). At day 8 of culture differentiation, enzyme activity with palmitoyl-CoA was 54 pmol 3-ketosphinganine/mg cell DNA/min, compared to only ~15 pmol C20-3-ketosphinganine/mg cell DNA/min with stearoyl-CoA—a 3.6-fold preference for the C16 acyl-CoA substrate [1]. This substrate selectivity directly impacts which 3-ketosphinganine chain-length variant is produced and is biologically relevant: ganglioside species containing C18-sphingosine increased during differentiation and remained constant during aging, whereas C20-sphingosine-containing gangliosides continuously increased [1].

Serine palmitoyltransferase Enzyme kinetics Sphingolipid biosynthesis

SPT Kinetic Parameters: Apparent Km for Serine Is 1.8 mM with Optimal Palmitoyl-CoA Concentration at 200 µM

In microsomal membrane preparations from summer squash fruit (Cucurbita pepo), SPT activity was characterized by monitoring incorporation of L-[3H]serine into chloroform-soluble 3-ketosphinganine. The apparent Km for L-serine was approximately 1.8 mM, and the enzyme exhibited optimal activity at a palmitoyl-CoA substrate concentration of 200 µM [1]. Addition of NADPH to the assay system converted 3-ketosphinganine to sphinganine, confirming the identity of the product and demonstrating the utility of this assay for measuring SPT activity [1]. The specific activity of SPT in squash microsomes ranged from 0.57 to 0.84 nmol min⁻¹ mg⁻¹ protein, values 2- to 20-fold higher than those reported for animal tissue preparations [1].

Serine palmitoyltransferase Enzyme kinetics In vitro assay development

Synthetic Utility: 3-Ketosphinganine as a Biomimetic Precursor Enables Efficient Stereoselective Synthesis of All Four Sphingosine/Sphinganine Diastereomers

A short, convergent, biomimetic synthesis from serine derivatives using 3-ketosphinganine as the key intermediate enables production of the four stereoisomers of sphingosine and sphinganine in protected form with yields of 26–38% overall from commercially available serine derivatives [1]. The stereoselectivities achieved are excellent: >92% diastereomeric excess (de) and >95% enantiomeric excess (ee) [1]. This synthetic route also allowed preparation of several sphingosine l-threo-sphingosine analogues with modified, functionalized tails, demonstrating the versatility of the method for generating structurally diverse sphingoid base libraries [1].

Chemical synthesis Sphingolipid analogs Stereochemistry

Analytical Differentiation: Stable-Isotope Labeling LC-MS/MS Enables Unambiguous Tracking of 3-Ketosphinganine in de Novo Sphingolipid Synthesis

A cell-free assay using rat liver microsomes containing the complete ER-localized sphingolipid biosynthetic machinery was developed to monitor de novo sphingolipid synthesis in its entirety. By adding stable isotope-labeled palmitate-d₃ and L-serine-d₃, the method enables unequivocal distinction between newly synthesized sphingolipids and intrinsic species present in microsome preparations [1]. Following lipid extraction and chromatographic separation, the intermediates 3-ketosphinganine, sphinganine, dihydroceramide, and ceramide were detected and quantified by high-resolution mass spectrometry based on accurate mass and characteristic fragmentations [1]. Proof-of-concept experiments using cofactor modulation (e.g., NADPH addition) and specific enzyme inhibitors (e.g., fumonisin B1) demonstrated the method's utility for monitoring alterations in sphingolipid de novo synthesis [1].

Lipidomics Stable-isotope labeling LC-MS/MS Sphingolipid flux analysis

Pharmacological Relevance: SPT Inhibition Reduces 3-Ketosphinganine Levels with Potent Cellular Consequences

SPT inhibitor compound-2 (a potent, orally active SPT inhibitor with an IC₅₀ of 0.51 nM in cell-free assays) reduced intracellular levels of 3-ketosphinganine (3-KDS) in a dose-dependent manner in PL-21 acute myeloid leukemia cells, along with downstream sphingolipids C16-ceramide, C24-ceramide, C16-sphingomyelin, and C24-sphingomyelin . The compound exhibited anti-proliferative effects with a GI₅₀ of 3.32 nM in PL-21 cells and demonstrated potent antitumor activity at 3 mg/kg (oral) in a PL-21 AML mouse xenograft model without causing significant body weight loss . This establishes 3-ketosphinganine as a proximal pharmacodynamic biomarker for SPT-targeted therapies .

SPT inhibition Cancer therapeutics Sphingolipid metabolism

Validated Research Applications for 3-Ketosphinganine (CAS 16105-69-4) Based on Quantitative Evidence


SPT Enzyme Activity Assays and Inhibitor Screening

3-Ketosphinganine is the direct product measured in SPT activity assays. The validated assay using [3H]serine incorporation into chloroform-soluble 3-ketosphinganine, with chromatographic identification against a chemically synthesized standard, provides a quantitative readout of SPT activity [1][2]. Researchers should procure authentic 3-ketosphinganine as a chromatographic standard and reference material for assay calibration. For high-throughput screening of SPT inhibitors, monitoring 3-ketosphinganine reduction via LC-MS/MS (using stable-isotope labeling with palmitate-d₃ and serine-d₃) enables unambiguous quantification of de novo synthesis inhibition [3].

Investigation of Dihydrosphingolipid-Mediated Autophagy

Exogenous 3-ketosphinganine treatment (10 µM) of HGC27, T98G, or U87MG cancer cells induces robust autophagy as measured by LC3-II accumulation and p62 degradation, with the effect mediated by downstream dihydrosphingolipid metabolites (sphinganine, Sa1P, dhCer) rather than the parent ketone [4]. This provides a defined experimental system for dissecting dihydrosphingolipid signaling pathways. Importantly, sphinganine cannot substitute for 3-ketosphinganine in this context because it bypasses the KDSR-dependent reduction step and yields a different metabolite profile [4].

Chemical Synthesis of Stereochemically Pure Sphingoid Base Libraries

3-Ketosphinganine serves as a versatile biomimetic intermediate for the convergent synthesis of all four stereoisomers of sphingosine and sphinganine from commercially available serine derivatives, with overall yields of 26–38% and excellent stereoselectivity (>92% de, >95% ee) [5]. This method is particularly valuable for laboratories requiring multi-milligram quantities of stereochemically defined sphingoid bases or analogs with modified tail functionality for structure-activity relationship studies [5].

Pharmacodynamic Biomarker Quantification in SPT-Targeted Drug Development

In preclinical development of SPT inhibitors (e.g., compound-2, IC₅₀ = 0.51 nM), 3-ketosphinganine serves as the most proximal and specific pharmacodynamic biomarker . Dose-dependent reduction of 3-ketosphinganine levels in PL-21 AML cells correlates with downstream ceramide and sphingomyelin depletion and anti-proliferative efficacy (GI₅₀ = 3.32 nM) . Procurement of high-purity 3-ketosphinganine standard is essential for developing and validating quantitative LC-MS/MS assays to support pharmacokinetic/pharmacodynamic modeling and dose selection in IND-enabling studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ketosphinganine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.